An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,3,3-trifluoropropionate, identified by the CAS Number 18830-44-9 , is a fluorinated ester that has garnered significant attention as a versatile building block in organic synthesis and a functional component in materials science.[1] The incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes make trifluoromethylated compounds highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This technical guide provides a comprehensive overview of the properties, synthesis, spectroscopic characterization, and diverse applications of methyl 3,3,3-trifluoropropionate, offering insights for its effective utilization in research and development.
Physicochemical Properties
Methyl 3,3,3-trifluoropropionate is a colorless liquid with a range of properties that make it a useful reagent and solvent. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18830-44-9 | [5] |
| Molecular Formula | C4H5F3O2 | [5] |
| Molecular Weight | 142.08 g/mol | [5] |
| Boiling Point | 96 °C | [5] |
| Density | 1.241 g/mL at 25 °C | [5] |
| Refractive Index (nD20) | 1.331 | [5] |
| Flash Point | 27 °C | [5] |
Synthesis of Methyl 3,3,3-trifluoropropionate
The most common and straightforward method for the preparation of methyl 3,3,3-trifluoropropionate is the Fischer esterification of 3,3,3-trifluoropropionic acid with methanol in the presence of an acid catalyst.[6][7]
Experimental Protocol: Fischer Esterification
Materials:
-
3,3,3-trifluoropropionic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)[8]
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 3,3,3-trifluoropropionic acid and an excess of anhydrous methanol (typically 3-5 equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude methyl 3,3,3-trifluoropropionate.
-
Purify the crude product by distillation to yield the pure ester.
A patent also describes a one-step synthesis from 3,3,3-trifluoropropionic acid and anhydrous methanol using a slightly soluble tungsten compound as a catalyst, with reactions carried out at 60-100°C for 2-12 hours, reportedly achieving high yields suitable for industrial production.[6]
Spectroscopic Characterization
The structural elucidation of methyl 3,3,3-trifluoropropionate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of methyl 3,3,3-trifluoropropionate, with ¹H, ¹³C, and ¹⁹F NMR providing key structural information.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl protons (-OCH₃) and a quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the trifluoromethyl carbon. The carbon signals will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group.[12] It will show a single signal, typically a triplet due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 3,3,3-trifluoropropionate displays characteristic absorption bands corresponding to its functional groups.[13][14][15]
-
C=O Stretch: A strong absorption band is observed in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl group in an ester.
-
C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will also be present.
-
C-H Stretch: Absorption bands for the C-H stretching of the methyl and methylene groups will be observed around 2900-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 142, corresponding to the molecular weight of methyl 3,3,3-trifluoropropionate.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the acyl group. The presence of the trifluoromethyl group will also influence the fragmentation, leading to characteristic fragments containing fluorine.
Chemical Reactivity and Applications
Methyl 3,3,3-trifluoropropionate is a valuable synthon due to the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing trifluoromethyl group.
Reactions at the Ester Group
The ester functionality is susceptible to nucleophilic acyl substitution. For instance, reaction with amines or hydrazine can yield the corresponding amides or hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds.
Synthesis of Trifluoromethyl-Containing Heterocycles
A significant application of methyl 3,3,3-trifluoropropionate is its use as a three-carbon building block for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles.[20][21][22][23][24]
Reaction Scheme: The reaction of methyl 3,3,3-trifluoropropionate with a substituted hydrazine, such as hydrazine hydrate, can lead to the formation of a pyrazolone intermediate, which can be further functionalized.[25][26][27]
A plausible reaction pathway for pyrazole synthesis.
Procedure:
-
In a round-bottom flask, dissolve methyl 3,3,3-trifluoropropionate in a suitable solvent, such as ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole derivative.
This reactivity makes methyl 3,3,3-trifluoropropionate a key starting material for generating libraries of fluorinated compounds for drug discovery and agrochemical research.[28][29]
Application in Materials Science: Lithium-Ion Batteries
Methyl 3,3,3-trifluoropropionate has emerged as a promising nonflammable co-solvent in electrolytes for high-voltage lithium-ion batteries.[28] Its high flash point and electrochemical stability contribute to the safety and performance of the batteries. The use of fluorinated esters like methyl 3,3,3-trifluoropropionate can enhance the cycling stability and rate capability of lithium-ion batteries, particularly at high voltages.[28]
Safety and Handling
Methyl 3,3,3-trifluoropropionate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
Methyl 3,3,3-trifluoropropionate is a valuable and versatile chemical with a unique combination of properties conferred by its ester and trifluoromethyl functionalities. Its straightforward synthesis and diverse reactivity make it an important building block for the introduction of the trifluoromethyl group into a wide range of organic molecules. Its applications in the synthesis of bioactive heterocycles and as a component in advanced materials like lithium-ion battery electrolytes highlight its significance in modern chemical research and development. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important fluorinated compound in their work.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3,3,3-Trifluoropropionate | 18830-44-9 | TCI AMERICA [tcichemicals.com]
- 6. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. mdpi.com [mdpi.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. biorxiv.org [biorxiv.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 23. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Methyl 3,3,3-trifluoropropionate | 18830-44-9 | Benchchem [benchchem.com]
